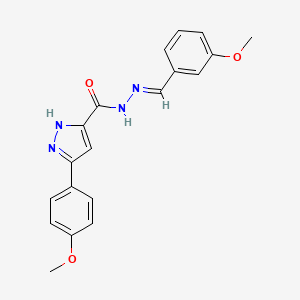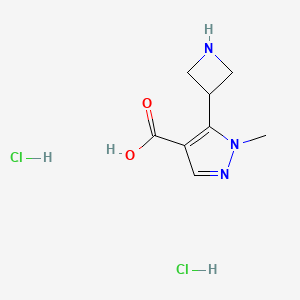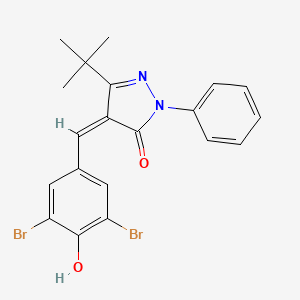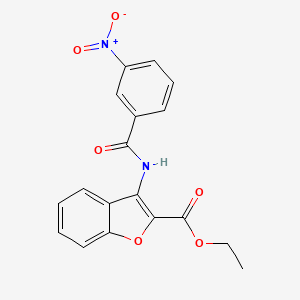![molecular formula C12H15ClN4O2S2 B2568811 4-cloro-N-{[4-etil-5-(metilsulfanil)-4H-1,2,4-triazol-3-il]metil}bencenosulfonamida CAS No. 338421-92-4](/img/structure/B2568811.png)
4-cloro-N-{[4-etil-5-(metilsulfanil)-4H-1,2,4-triazol-3-il]metil}bencenosulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-{[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide is an organic compound that features a unique combination of a triazole ring with a benzenesulfonamide moiety
Aplicaciones Científicas De Investigación
Chemistry
Catalyst Development: : The triazole and sulfonamide functionalities are useful in designing catalysts for organic reactions.
Material Science: : Utilized in the synthesis of polymers and advanced materials due to its unique structure.
Biology
Biological Probes: : Acts as a probe in biochemical assays due to its ability to interact with biological macromolecules.
Antimicrobial Agents: : Exhibits potential antimicrobial properties, making it a candidate for the development of new antibiotics.
Medicine
Pharmaceuticals: : Investigated for its potential use in drug discovery, particularly in targeting enzymes and receptors.
Cancer Research: : Explored for its potential as an anticancer agent due to its ability to inhibit specific pathways in cancer cells.
Industry
Pesticides: : Potential application as a pesticide due to its biological activity.
Dyes and Pigments: : Used in the production of dyes and pigments with specific properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-{[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide typically involves the following steps:
Formation of the Triazole Ring: : React 4-ethyl-5-(methylsulfanyl)-1,2,4-triazole with a chlorinating agent such as thionyl chloride under anhydrous conditions.
Sulfonation Reaction: : Introduce benzenesulfonamide through a sulfonation reaction that typically uses sulfuric acid as the sulfonating agent.
Coupling Reaction: : Couple the formed intermediates in the presence of a base such as sodium hydroxide or potassium carbonate to achieve the final product.
Industrial Production Methods
Industrial production may utilize similar synthetic routes but on a larger scale with optimized conditions to improve yield and reduce cost:
Continuous Flow Chemistry: : Using continuous flow reactors for chlorination and sulfonation steps can enhance reaction control and efficiency.
Optimization of Reagents: : Employing less expensive and more environmentally friendly chlorinating and sulfonating agents.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The methylsulfanyl group can undergo oxidation to form sulfoxide or sulfone derivatives.
Reduction: : The chloro group can be reduced to a hydrogen atom under specific conditions.
Substitution: : The chloro group is susceptible to nucleophilic substitution, potentially forming various derivatives.
Common Reagents and Conditions
Oxidation Reagents: : Hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA).
Reduction Reagents: : Lithium aluminum hydride (LiAlH4), catalytic hydrogenation.
Substitution Reagents: : Sodium hydroxide, potassium carbonate.
Major Products
Oxidation Products: : Sulfoxides and sulfones.
Reduction Products: : Benzene derivatives with hydrogen replacing the chlorine atom.
Substitution Products: : Various functionalized benzenesulfonamide derivatives.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-{[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: : Inhibits enzymes such as kinases and proteases by binding to their active sites.
Receptor Modulation: : Modulates receptor activity by binding to receptor sites, influencing signal transduction pathways.
DNA Interaction: : Interacts with DNA, potentially causing disruption in replication and transcription processes.
Comparación Con Compuestos Similares
Similar Compounds
4-chloro-N-{[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide
4-chloro-N-{[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}phenylsulfonamide
Uniqueness
Unique Structural Features: : The combination of a triazole ring with a benzenesulfonamide moiety is unique and not commonly found in other compounds.
Specific Biological Activity: : Exhibits unique biological activities that differentiate it from other similar compounds, particularly in enzyme inhibition and receptor modulation.
There you have it! A deep dive into the world of 4-chloro-N-{[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide. Anything in particular catch your attention?
Propiedades
IUPAC Name |
4-chloro-N-[(4-ethyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN4O2S2/c1-3-17-11(15-16-12(17)20-2)8-14-21(18,19)10-6-4-9(13)5-7-10/h4-7,14H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBWCLLADXPNTQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SC)CNS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-fluorophenyl)-N-[(4-phenyloxan-4-yl)methyl]acetamide](/img/structure/B2568729.png)
![1-ethyl-2-[(phenylsulfanyl)methyl]-1H-1,3-benzodiazole](/img/structure/B2568730.png)

![N-(benzenesulfonyl)-N-[3-(2-propanamido-1,3-thiazol-4-yl)phenyl]propanamide](/img/structure/B2568732.png)
![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2568734.png)

![3-((4-(4-methoxyphenyl)-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2568738.png)


![2-{[6-METHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]OXY}-N-(4-METHYLPHENYL)ACETAMIDE](/img/structure/B2568745.png)




